REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][C:10](=[O:12])[CH3:11])=[N:6][C:7]=1C.O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].[Mn]([O-])(=O)(=O)=O.[K+]>N1C=CC=CC=1>[C:10]([NH:9][C:5]1[N:6]=[C:7]([C:14]([OH:15])=[O:17])[C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:12])[CH3:11] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
48.46 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1C)NC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was re-heated to 90° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove manganese dioxide
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water 1 L and ethyl acetate 500 ml
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine, dried MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to recover unchanged
|
Type
|
FILTRATION
|
Details
|
the solid product filtered off
|
Type
|
WASH
|
Details
|
washed with a minimum of water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. (vac)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=N1)C(=O)O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 603.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |